
Anticancer agent 140
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 140 is a novel compound that has shown significant promise in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 140 involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic conditions.
Functional Group Modifications: The core structure is then modified through various functional group transformations, including oxidation, reduction, and substitution reactions, to introduce the desired functional groups.
Final Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes developed in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow synthesis is often employed in industrial settings to produce large quantities of the compound in a cost-effective manner .
化学反应分析
Types of Reactions
Anticancer agent 140 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Anticancer agent 140 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing clinical trials to evaluate its efficacy and safety in cancer patients.
Industry: Utilized in the development of new anticancer formulations and drug delivery systems
作用机制
Anticancer agent 140 exerts its effects by targeting specific molecular pathways involved in cancer cell survival. The compound binds to and inhibits key enzymes and proteins that are essential for cancer cell proliferation. This leads to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. The primary molecular targets of this compound include:
Topoisomerase Inhibitors: Inhibits the activity of topoisomerase enzymes, leading to DNA damage and cell death.
Kinase Inhibitors: Blocks the activity of kinases involved in cell signaling pathways, preventing cancer cell growth and division
相似化合物的比较
Anticancer agent 140 can be compared with other similar compounds in terms of its structure, mechanism of action, and efficacy. Some similar compounds include:
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
This compound is unique in its ability to target multiple pathways simultaneously, making it a potent and versatile anticancer agent.
属性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-[(4-decoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C20H26N2O/c1-2-3-4-5-6-7-8-9-14-23-20-12-10-18(11-13-20)15-19(16-21)17-22/h10-13,15H,2-9,14H2,1H3 |
InChI 键 |
MIPIITPUDHLXNS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)

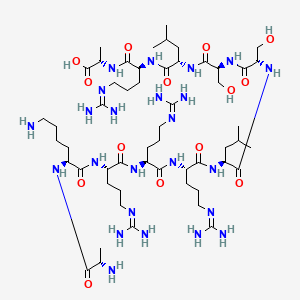

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
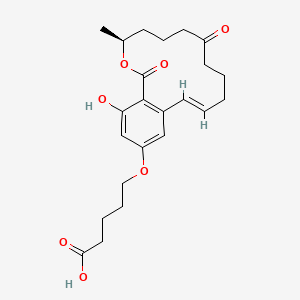
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)

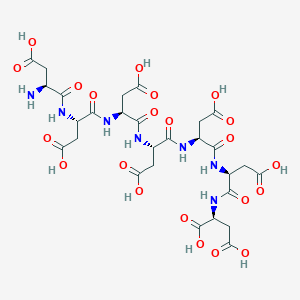
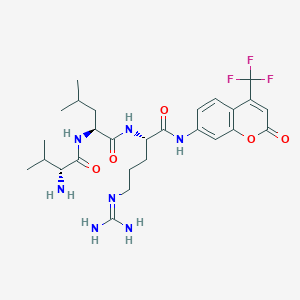
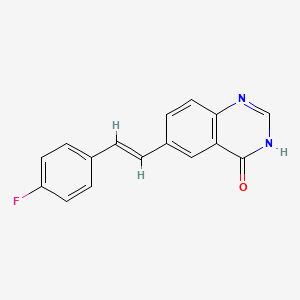
![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

